1-(2-Iodo-4-methylphenyl)ethanone 1-(2-Iodo-4-methylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 52107-83-2
VCID: VC15779440
InChI: InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9IO
Molecular Weight: 260.07 g/mol

1-(2-Iodo-4-methylphenyl)ethanone

CAS No.: 52107-83-2

Cat. No.: VC15779440

Molecular Formula: C9H9IO

Molecular Weight: 260.07 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Iodo-4-methylphenyl)ethanone - 52107-83-2

Specification

CAS No. 52107-83-2
Molecular Formula C9H9IO
Molecular Weight 260.07 g/mol
IUPAC Name 1-(2-iodo-4-methylphenyl)ethanone
Standard InChI InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
Standard InChI Key OTYZSOHXDHIIJJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C)I

Introduction

Synthesis and Optimization

Synthetic Route

The synthesis of 1-(2-Iodo-4-methylphenyl)ethanone (referred to as 1q in the source ) follows a palladium-catalyzed protocol starting from ortho-haloacetophenone derivatives. The optimized conditions, as detailed in Table 1, involve:

Table 1: Synthesis Conditions for 1-(2-Iodo-4-methylphenyl)ethanone (1q)

ParameterValue
SubstrateOrtho-iodoacetophenone derivative
CatalystPdCl₂ (5 mol%)
LigandL3 (10 mol%)
BaseK₂CO₃ (1.5 equiv)
SolventDMF
Temperature150°C
Time3 hours
Isolated Yield65%

The reaction proceeds in a sealed tube under argon, followed by purification via flash chromatography. The ligand L3 (1,3-bis(diphenylphosphino)propane, DPPP) enhances catalytic efficiency by stabilizing palladium intermediates .

Mechanistic Insights

The proposed mechanism involves two pathways (Figure 1):

  • Pathway I: Oxidative addition of Pd(II) to the C–I bond forms a Pd(IV) intermediate, which undergoes reductive elimination to yield a biaryl ketone. Subsequent intramolecular aldol condensation and dehydration produce dibenzo-cycloheptenone .

  • Pathway II: Direct C–H activation and cyclization, though less favored, may occur under ligand-free conditions.

The dominance of Pathway I is supported by the isolation of alcohol intermediates (e.g., 3b) at lower temperatures (130°C), which dehydrate to the final product at higher temperatures .

Physicochemical Properties

Physical Characteristics

  • Melting Point: 87–89°C .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane.

  • Appearance: Yellow solid at room temperature .

Stability

The compound is stable under inert atmospheres but may undergo hydrolysis in aqueous acidic or basic conditions due to the acetyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Table 2: NMR Data for 1-(2-Iodo-4-methylphenyl)ethanone

Spectrumδ (ppm)MultiplicityCoupling Constant (J/Hz)Assignment
¹H NMR7.76dd7.9, 3.2H-6 (aromatic)
7.26s-H-3 (aromatic)
6.93d7.9H-5 (aromatic)
2.59s-CH₃ (acetyl)
2.33s-CH₃ (methyl)
¹³C NMR202.0--C=O (acetyl)
143.9, 140.5, 138.2, 132.8--Aromatic carbons
29.5--CH₃ (acetyl)
20.9--CH₃ (methyl)

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

  • IR (KBr): 1699 cm⁻¹ (C=O stretch), 1562 cm⁻¹ (C–C aromatic), 756 cm⁻¹ (C–I stretch) .

  • HRMS (EI): m/z calcd for C₉H₉IO [M]⁺: 259.9693; found: 259.9692 .

Applications in Organic Synthesis

Dibenzo-Cycloheptenone Formation

1-(2-Iodo-4-methylphenyl)ethanone serves as a precursor in Pd-catalyzed cascade reactions to synthesize dibenzo-cycloheptenones, which are structural motifs in natural products and pharmaceuticals. For example, under conditions in Table 1, it undergoes cyclization to yield polycyclic ketones via aldol/dehydration sequences .

Functionalization Reactions

The methyl and acetyl groups allow for further derivatization:

  • Methyl Group: Halogenation or oxidation to carboxylic acids.

  • Acetyl Group: Conversion to enol ethers or α,β-unsaturated ketones.

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